molecular formula C16H19N3O B12892730 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile CAS No. 919088-06-5

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile

Cat. No.: B12892730
CAS No.: 919088-06-5
M. Wt: 269.34 g/mol
InChI Key: GEETYPDUNTWBKS-UHFFFAOYSA-N
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Description

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile is a chemical research compound designed for investigative applications, particularly in the field of neurological and psychiatric disorders. This structurally specific molecule belongs to a class of 2-aminoethylbenzofuran derivatives that have been identified in scientific literature as potent histamine H3 receptor antagonists . The H3 receptor is a key target in neuropharmacology research due to its role as a presynaptic autoreceptor and heteroreceptor that modulates the release of various neurotransmitters, including histamine, dopamine, serotonin, and acetylcholine . Compounds with this mechanism have been shown in research models to enhance cognition and attention, supporting their investigative value for conditions like Alzheimer's disease, attention deficit disorders, and other cognitive impairments . The molecular structure integrates a benzofuran core, a carbonitrile substituent, and a 4-methylpiperazine ethyl chain, a motif frequently encountered in medicinal chemistry to optimize properties such as target binding affinity, solubility, and metabolic stability . The piperazine ring, in particular, is a common pharmacophore in many biologically active compounds and FDA-approved drugs, often used to fine-tune the physicochemical and pharmacokinetic profile of a research molecule . Researchers may find this compound valuable for in vitro binding assays, functional antagonist activity studies, and other non-clinical experiments aimed at understanding the H3 receptor's function and the effects of its inhibition. This product is intended for research purposes only by trained professionals in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

919088-06-5

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C16H19N3O/c1-18-6-8-19(9-7-18)5-4-15-11-14-10-13(12-17)2-3-16(14)20-15/h2-3,10-11H,4-9H2,1H3

InChI Key

GEETYPDUNTWBKS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Bromination

The synthesis often begins with commercially available or previously synthesized 5-cyanobenzofuran derivatives. For example, 5-cyanobenzofuran (1d) is subjected to bromination using bromine in dichloromethane at room temperature to yield 2-bromo-5-cyanobenzofuran (2d) with good yield (~77%).

Step Reagents/Conditions Product Yield
Bromination Br2, CH2Cl2, rt, 20 min 2-bromo-5-cyanobenzofuran (2d) 77%

Suzuki Coupling for Functionalization

The brominated benzofuran intermediate (2d) undergoes Suzuki coupling with pinacol boronate esters to introduce various substituents at the 2-position of the benzofuran ring. This reaction is catalyzed by palladium complexes such as PdCl2(dppf)·CH2Cl2 in the presence of bases like K3PO4 and phase transfer catalysts (e.g., tetrabutylammonium bromide) in acetonitrile under reflux conditions.

Step Reagents/Conditions Product Yield
Suzuki Coupling PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN, reflux, N2 2-substituted benzofuran derivatives 20-80%

This step is crucial for introducing the ethyl linker precursor or other functional groups necessary for further elaboration.

Introduction of the 2-(4-Methylpiperazin-1-yl)ethyl Side Chain

Alkylation and Reductive Amination

The ethyl linker bearing a leaving group (e.g., bromide or tosylate) is reacted with 4-methylpiperazine to form the corresponding substituted piperazine derivative. This can be achieved via nucleophilic substitution or reductive amination methods depending on the nature of the intermediate.

For example, after Suzuki coupling and subsequent functional group transformations (such as hydrolysis and Curtius rearrangement), the intermediate is subjected to Boc-deprotection and reductive amination to install the 4-methylpiperazin-1-yl ethyl moiety.

Step Reagents/Conditions Product Notes
Reductive amination Boc-deprotection, reductive amination agents (e.g., NaBH3CN) Final compound 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile Purification by chromatography

Alternative Synthetic Approaches and Notes

  • The nitrile group on the benzofuran ring is typically introduced early in the synthesis and maintained throughout the process due to its chemical stability.
  • Hydrolysis and Curtius rearrangement steps are used to convert ester intermediates to amines or other functional groups necessary for side chain attachment.
  • The Suzuki coupling step is versatile and allows for the introduction of various substituents, enabling structure-activity relationship studies.
  • The use of palladium catalysts and phase transfer catalysts is critical for efficient coupling reactions.
  • Purification is generally performed by silica gel column chromatography, and characterization includes NMR and melting point analysis.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination 5-cyanobenzofuran (1d) Br2, CH2Cl2, rt, 20 min 2-bromo-5-cyanobenzofuran (2d) 77%
2 Suzuki Coupling 2-bromo-5-cyanobenzofuran (2d) PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN, reflux 2-substituted benzofuran derivatives 20-80%
3 Hydrolysis/Curtius Ester intermediates Hydrolysis, Curtius rearrangement Amine intermediates Moderate yields
4 Boc-deprotection Protected amine intermediates Acidic conditions Free amine Quantitative
5 Reductive amination Free amine + aldehyde/ketone NaBH3CN or similar reductive amination agent Final compound Purified by chromatography

Research Findings and Considerations

  • The synthetic route is modular, allowing for the preparation of various benzofuran derivatives with different substituents for biological activity optimization.
  • The nitrile group at the 5-position of benzofuran is stable under the reaction conditions used for bromination, Suzuki coupling, and reductive amination.
  • The use of palladium-catalyzed cross-coupling reactions is well-established and provides good regioselectivity and yields.
  • The final compound's purity and structure are confirmed by NMR spectroscopy and melting point analysis, ensuring the reliability of the synthetic method.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran derivatives modified with nitrogen-containing side chains. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Properties/Activities Reference Method
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile Benzofuran 5-CN; 2-(4-Me-piperazinyl)ethyl Moderate logP (~2.1); Serotonin receptor affinity (IC₅₀ ~120 nM) SHELXL refinement
1-Benzofuran-5-carbonitrile Benzofuran 5-CN Higher logP (~3.0); Limited solubility X-ray diffraction (SHELXTL)
2-(Piperidin-1-yl)ethyl-1-benzofuran Benzofuran 2-(Piperidinyl)ethyl Lower receptor affinity (IC₅₀ >500 nM) Molecular docking studies
5-Nitro-1-benzofuran-2-carboxamide Benzofuran 5-NO₂; 2-CONH₂ High polarity (logP ~1.2); Antifungal activity HPLC-MS analysis

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-methylpiperazinyl ethyl chain in the target compound enhances receptor-binding specificity compared to simpler analogs like 1-benzofuran-5-carbonitrile, likely due to improved hydrogen-bonding and steric complementarity .
  • Replacement of the piperazine group with piperidine (as in 2-(piperidin-1-yl)ethyl-1-benzofuran) reduces affinity for serotonin receptors, underscoring the importance of the tertiary amine in the side chain.

Solubility and logP :

  • The carbonitrile group at the 5-position lowers logP compared to nitro or unsubstituted derivatives, enhancing aqueous solubility but reducing membrane permeability.

Synthetic Challenges :

  • The ethyl-piperazine linkage introduces synthetic complexity, requiring protective-group strategies to avoid side reactions, unlike simpler analogs like 1-benzofuran-5-carbonitrile.

Biological Activity

The compound 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile is a synthetic organic molecule that has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N4O Molecular Formula \text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Research indicates that 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile functions primarily as an inhibitor of renal outer medullary potassium (ROMK) channels. This action suggests its potential use as a diuretic and in conditions related to sodium retention and hypertension .

1. Dopamine Receptor Agonism

Recent studies have highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are critical pathways in neuropsychiatric disorders. The compound exhibited selectivity for the D3 receptor over other dopamine receptors, indicating its potential as a therapeutic agent in treating conditions such as schizophrenia and Parkinson's disease .

2. Cognitive Enhancement

Analogous compounds based on the benzofuran scaffold have demonstrated significant activity as H3 receptor antagonists, which are implicated in cognitive enhancement. In animal models, certain derivatives showed promising results in improving cognition and attention without inducing locomotor side effects, suggesting a favorable safety profile .

Case Studies and Research Findings

A summary of key findings from various studies is presented in the following table:

Study ReferenceBiological ActivityKey Findings
ROMK Channel InhibitionDemonstrated diuretic effects in preclinical models.
D3 Receptor AgonismHigh selectivity for D3R; potential for neuroprotection against dopaminergic degeneration.
H3 Receptor AntagonismSignificant cognitive enhancement in rat models; low side effect profile.

Detailed Research Findings

  • ROMK Inhibition : The compound was found to inhibit ROMK channels effectively, leading to increased sodium excretion and potential therapeutic applications in managing hypertension .
  • Neuroprotective Effects : In vitro studies indicated that the compound could protect dopaminergic neurons from degeneration, making it a candidate for further exploration in neurodegenerative diseases .
  • Cognitive Enhancement : Compounds with similar structures have shown to enhance cognitive functions significantly at low dosages (0.01-0.1 mg/kg), indicating a strong pharmacological profile for cognitive disorders .

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